(2-Phenoxypyridin-4-yl)acetic acid
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Overview
Description
(2-Phenoxypyridin-4-yl)acetic acid is a chemical compound that features a pyridine ring substituted with a phenoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxypyridin-4-yl)acetic acid typically involves the reaction of 2-chloropyridine with phenol in the presence of a base to form 2-phenoxypyridine. This intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group. Common reagents used in these reactions include potassium carbonate and carbon dioxide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Phenoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetic acid moiety can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Esters of this compound.
Scientific Research Applications
(2-Phenoxypyridin-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Phenoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the pyridine ring.
Pyridine-4-acetic acid: Similar structure but lacks the phenoxy group.
Phenylacetic acid: Similar structure but lacks both the pyridine and phenoxy groups.
Uniqueness: (2-Phenoxypyridin-4-yl)acetic acid is unique due to the presence of both the phenoxy and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
51362-24-4 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(2-phenoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)9-10-6-7-14-12(8-10)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16) |
InChI Key |
MOOIRYMOTDUKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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